molecular formula C10H9NO3 B11780240 1-(6-Methoxybenzo[D]oxazol-2-YL)ethanone

1-(6-Methoxybenzo[D]oxazol-2-YL)ethanone

Cat. No.: B11780240
M. Wt: 191.18 g/mol
InChI Key: GNLZRQNRKUOERY-UHFFFAOYSA-N
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Description

1-(6-Methoxybenzo[D]oxazol-2-YL)ethanone is a chemical compound that belongs to the class of benzoxazole derivatives. Benzoxazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound, in particular, has shown promise in various scientific research fields due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(6-Methoxybenzo[D]oxazol-2-YL)ethanone typically involves the reaction of 6-methoxy-2-aminophenol with acetic anhydride in the presence of a catalyst. The reaction is carried out under reflux conditions, and the product is purified through recrystallization. The overall reaction can be represented as follows:

6-Methoxy-2-aminophenol+Acetic anhydrideThis compound+By-products\text{6-Methoxy-2-aminophenol} + \text{Acetic anhydride} \rightarrow \text{this compound} + \text{By-products} 6-Methoxy-2-aminophenol+Acetic anhydride→this compound+By-products

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields higher purity products. The use of advanced purification techniques, such as chromatography, ensures the removal of impurities and by-products.

Chemical Reactions Analysis

Types of Reactions

1-(6-Methoxybenzo[D]oxazol-2-YL)ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Substitution reactions often require catalysts like palladium or platinum and specific reaction conditions, such as elevated temperatures and pressures.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted benzoxazole derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-(6-Methoxybenzo[D]oxazol-2-YL)ethanone involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit xanthine oxidase, an enzyme involved in the production of uric acid. By regulating the activity of xanthine oxidase, the compound can reduce uric acid levels and alleviate symptoms of gout . Additionally, it modulates the activity of innate immune sensors, such as NOD-like receptor 3 and Toll-like receptor 4, which play a role in inflammatory responses .

Comparison with Similar Compounds

1-(6-Methoxybenzo[D]oxazol-2-YL)ethanone can be compared with other benzoxazole derivatives, such as:

The uniqueness of this compound lies in its specific chemical structure, which imparts distinct biological activities and makes it a valuable compound for various research applications.

Properties

Molecular Formula

C10H9NO3

Molecular Weight

191.18 g/mol

IUPAC Name

1-(6-methoxy-1,3-benzoxazol-2-yl)ethanone

InChI

InChI=1S/C10H9NO3/c1-6(12)10-11-8-4-3-7(13-2)5-9(8)14-10/h3-5H,1-2H3

InChI Key

GNLZRQNRKUOERY-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=NC2=C(O1)C=C(C=C2)OC

Origin of Product

United States

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